2,5-Dimethylphenol

Catalog No.
S598571
CAS No.
95-87-4
M.F
C8H10O
M. Wt
122.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimethylphenol

CAS Number

95-87-4

Product Name

2,5-Dimethylphenol

IUPAC Name

2,5-dimethylphenol

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

InChI

InChI=1S/C8H10O/c1-6-3-4-7(2)8(9)5-6/h3-5,9H,1-2H3

InChI Key

NKTOLZVEWDHZMU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)O

solubility

less than 1 mg/mL at 68° F (NTP, 1992)
0.03 M
3.54 mg/mL at 25 °C
Sol in ethyl alcohol; very sol in ethyl ether; sl sol in chloroform
Very sol in benzene
In water, 3.54X10+3 mg/l @ 25 °C.
2.6 x 10 (-2) mol/l, at pH 5.1 and 25 °C.
slightly soluble to soluble in water; soluble in fat
moderately soluble (in ethanol)

Synonyms

2,5-dimethylphenol

Canonical SMILES

CC1=CC(=C(C=C1)C)O

The exact mass of the compound 2,5-Dimethylphenol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)0.03 m3.54 mg/ml at 25 °csol in ethyl alcohol; very sol in ethyl ether; sl sol in chloroformvery sol in benzenein water, 3.54x10+3 mg/l @ 25 °c.2.6 x 10 (-2) mol/l, at ph 5.1 and 25 °c.3.54 mg/ml at 25 °cslightly soluble to soluble in water; soluble in fatmoderately soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2599. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Xylenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2,5-Dimethylphenol is a dialkylated phenolic compound widely utilized as a highly specific chemical intermediate in pharmaceutical and fine chemical manufacturing. Characterized by a stable crystalline solid form at ambient temperatures (melting point ~75 °C) and a pKa of 10.41, it offers distinct material handling and reactivity profiles compared to other phenolic derivatives [1]. In industrial procurement, it is primarily sourced as the exact structural precursor for the lipid-regulating drug gemfibrozil, as a critical building block for specific phenolic resins, and as an intermediate in the synthesis of 2,3,5-trimethylhydroquinone (a Vitamin E precursor) [2]. Its defined substitution pattern makes it an essential, non-interchangeable raw material for targeted electrophilic aromatic substitutions and etherifications where generic cresols or mixed xylenols cannot be used.

Substituting 2,5-dimethylphenol with other xylenol isomers (such as 2,4-xylenol or 2,6-xylenol) or generic cresols fundamentally disrupts both downstream product identity and process engineering. In pharmaceutical synthesis, the 2,5-dimethyl substitution pattern is strictly required to form the active pharmacophore of gemfibrozil; alternative isomers yield structurally incorrect, non-functional analogs and fail pharmacopeial compliance [1]. Furthermore, from a processability standpoint, the isomers exhibit drastically different thermal behaviors. While 2,5-dimethylphenol is a stable solid (melting point 74.9 °C), 2,4-dimethylphenol is a liquid or low-melting solid at room temperature (melting point 24.5 °C), requiring entirely different material handling, dosing equipment, and storage protocols in manufacturing environments [2].

Absolute Structural Requirement for Gemfibrozil API Synthesis

2,5-Dimethylphenol is the mandatory starting material for the synthesis of the fibrate drug gemfibrozil, providing the exact 2,5-dimethylphenoxy moiety required for pharmacological activity. It cannot be substituted by other xylenols. In quality control and procurement, unreacted 2,5-dimethylphenol is strictly monitored as Gemfibrozil EP Impurity A. According to USP pharmacopeial standards, the chromatographic resolution between gemfibrozil and 2,5-dimethylphenol must be Not Less Than (NLT) 8.0, ensuring high-purity API production[1].

Evidence DimensionPrecursor viability for Gemfibrozil
Target Compound DataYields active gemfibrozil; tracked as EP Impurity A (Resolution NLT 8.0)
Comparator Or BaselineOther xylenol isomers (e.g., 2,4-xylenol or 2,6-xylenol)
Quantified Difference100% structural failure with alternative isomers
ConditionsStandard API synthesis and USP/EP chromatographic assay

Procurement of high-purity 2,5-dimethylphenol is an absolute requirement for gemfibrozil manufacturing and regulatory compliance, as no other isomer can yield the active pharmaceutical ingredient.

Enhanced Solid-State Stability and Handling via Elevated Melting Point

The positional isomerism of xylenols significantly impacts their intermolecular forces and resulting thermal properties. 2,5-Dimethylphenol exhibits a melting point of 74.9 °C, making it a stable, free-flowing crystalline solid at standard ambient and elevated facility temperatures [1]. In contrast, 2,4-dimethylphenol has a melting point of 24.5 °C, often existing as a liquid or semi-solid at room temperature, and 2,6-dimethylphenol melts at 45.6 °C. This 29–50 °C difference in melting point eliminates the need for heated storage tanks or specialized liquid-dosing pumps required for lower-melting isomers.

Evidence DimensionMelting Point (Thermal Stability)
Target Compound Data74.9 °C
Comparator Or Baseline2,4-Dimethylphenol (24.5 °C) and 2,6-Dimethylphenol (45.6 °C)
Quantified Difference+50.4 °C vs 2,4-xylenol; +29.3 °C vs 2,6-xylenol
ConditionsStandard atmospheric pressure (ambient storage)

The higher melting point allows for conventional solid-state storage, precise gravimetric dosing, and easier handling without the risk of phase changes during summer transit or warm facility storage.

Optimized Alkylation Pathway for Vitamin E Precursor Synthesis

In the industrial synthesis of 2,3,5-trimethylhydroquinone (2,3,5-TMHQ), a critical precursor for Vitamin E, utilizing 2,5-dimethylphenol as the starting material offers a more direct pathway compared to using base phenol or m-cresol. Because the 2 and 5 positions are already methylated, 2,5-dimethylphenol requires only a single targeted methylation step to yield 2,3,6-trimethylphenol (2,3,6-TMP), which is subsequently oxidized and hydrogenated to 2,3,5-TMHQ [1]. This reduces the number of catalytic alkylation cycles and minimizes the formation of unwanted over-alkylated or mis-alkylated by-products associated with less substituted precursors.

Evidence DimensionRequired methylation steps to 2,3,6-TMP
Target Compound Data1 methylation step
Comparator Or Baselinem-Cresol (2 steps) or Phenol (3 steps)
Quantified DifferenceEliminates 1 to 2 catalytic alkylation steps
ConditionsIndustrial catalytic methylation processes

Starting with a di-substituted precursor streamlines the synthetic route, improves overall yield, and reduces reactor time and catalyst consumption in Vitamin E intermediate production.

Modulated Acidity for Controlled Phenolic Resin Polymerization

The acidity of phenolic monomers influences their reactivity in condensation reactions with aldehydes during resin synthesis. 2,5-Dimethylphenol has a pKa of 10.41, making it less acidic than phenol (pKa 10.00) but slightly more acidic than 2,4-dimethylphenol (pKa 10.60) [1]. This specific electron density on the aromatic ring, dictated by the methyl groups at the 2 and 5 positions, modulates the rate of electrophilic aromatic substitution, allowing for controlled polymerization kinetics in the production of specialized novolak and resol resins compared to the highly reactive unsubstituted phenol.

Evidence DimensionAcid dissociation constant (pKa)
Target Compound Data10.41
Comparator Or BaselinePhenol (10.00) and 2,4-Dimethylphenol (10.60)
Quantified Difference+0.41 pKa units vs phenol; -0.19 pKa units vs 2,4-xylenol
ConditionsAqueous solution at 25 °C

The specific pKa and steric profile of 2,5-dimethylphenol provide predictable, controlled reaction rates essential for manufacturing specialized phenolic resins with narrow molecular weight distributions.

Active Pharmaceutical Ingredient (API) Manufacturing (Gemfibrozil)

2,5-Dimethylphenol is the indispensable raw material for synthesizing gemfibrozil, a widely prescribed lipid-lowering agent. Its exact structural configuration is required to form the drug's core ether linkage. Procurement in this sector demands high-purity grades to ensure compliance with USP/EP standards, where the compound is actively monitored as Gemfibrozil Impurity A [1].

Synthesis of Vitamin E Intermediates (2,3,5-TMHQ)

As a di-methylated precursor, 2,5-dimethylphenol is highly efficient for producing 2,3,6-trimethylphenol, which is then converted into 2,3,5-trimethylhydroquinone (2,3,5-TMHQ). Using this specific isomer reduces the number of alkylation steps compared to using phenol or cresols, optimizing industrial yields and reducing complex downstream separations [2].

Specialty Phenolic Resin and Antioxidant Production

Due to its specific pKa (10.41) and two available reactive sites (ortho and para to the hydroxyl group), 2,5-dimethylphenol is utilized in the controlled synthesis of specialized novolak resins and industrial antioxidants. Its solid state at room temperature (melting point ~75 °C) makes it highly suitable for dry-blending and precise solid dosing in polymer manufacturing facilities [3].

Physical Description

2,5-dimethylphenol is a colorless to off-white crystalline solid. Odor threshold concentration 0.4 mg/L. Taste threshold concentration 0.5 mg/L. (NTP, 1992)
Liquid
Solid
Colourless crystalline solid; Colourless needles

Color/Form

Crystals from alcohol plus ether
NEEDLES FROM WATER; PRISMS FROM ALCOHOL-ETHER

XLogP3

2.3

Boiling Point

414 °F at 760 mm Hg (NTP, 1992)
211.1 °C
211.5 °C @ 762 mm Hg

Density

0.971 (NTP, 1992)
0.965 AT 80 °C

LogP

2.33 (LogP)
2.33
log Kow= 2.33

Melting Point

160 to 163 °F (NTP, 1992)
74.8 °C
Mp 71-73 °
74.5 °C
71-73°C

UNII

XH3E3564KX

GHS Hazard Statements

Aggregated GHS information provided by 2297 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (99.78%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (99.96%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (57.38%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (77.88%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mm Hg at 125.2 °F ; 5 mm Hg at 172.4° F; 10 mm Hg at 196.3° F (NTP, 1992)
0.16 mmHg
0.156 mm Hg @ 25 °C

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

95-87-4

Wikipedia

2,5-xylenol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

The insertion of methyl groups into phenol to produce ... xylenols is a commercial process of considerable utility. The process commomly employed is methylation with methyl alcohol over a solid catalyst, generally a modified metal oxide, at temp in the range of 300-450 °C. /Xylenols/

General Manufacturing Information

All other chemical product and preparation manufacturing
Mining (except oil and gas) and support activities
Paint and coating manufacturing
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Phenol, 2,5-dimethyl-: ACTIVE

Analytic Laboratory Methods

THE ANALYTICAL CONDITIONS UNDER WHICH XYLENOLS ARE DETERMINED ALONG WITH OTHER PHENOLS FOR THE CHARACTERIZATION OF PETROLEUM WASTE DISCHARGES USING DINONYL PHTHALATE COLUMNS ARE DISCUSSED. /XYLENOLS/
A HIGH PERFORMANCE LIQ CHROMATOGRAPHIC METHOD FOR DETERMINING PHENOL, CRESOLS & XYLENOLS IN COAL GASIFIER CONDENSATES IS PRESENTED. ALIQUOTS OF CONDENSATE ARE INJECTED DIRECTLY ONTO REVERSE PHASE HPLC SYSTEM & EFFLUENT MONITORED BY UV ABSORBANCE AT 215 NM. /XYLENOLS/
TRACES OF PHENOLS (INCLUDING 2,5-DIMETHYLPHENOL) IN AUTO EXHAUST AND TOBACCO SMOKE WERE COLLECTED USING A FRITTED BUBBLER WITH 10 ML 0.12% SODIUM HYDROXIDE SOLUTION AND DETERMINED BY REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY VIA DERIVATIZATION WITH P-NITROBENZENEDIAZONIUM TETRAFLUORIDE IN AQUEOUS MEDIUM AT PH 11.5. THE DETECTION LIMITS OF THE PHENOLS WERE 0.005-2.0 NG.
THE SENSITIVE DETECTION OF PHENOLS REMAINS A PROBLEM IN TOXICOLOGICAL AND PESTICIDAL ANALYSES. 2,5-XYLENOL WAS CONVERTED INTO THE CORRESPONDING BROMOPHENOL BY REACTION WITH BROMINE. THE MINIMUM DETECTABLE AMOUNT OF THE BROMOPHENOLS WITH AN ELECTRON CAPTURE DETECTOR WAS ABOUT 0.01 NG, WHICH IS ABOUT 100 TIMES LESS THAN THE MINIMUM DETECTABLE AMOUNT OF THE NON-BROMINE-CONTAINING PHENOLS.
For more Analytic Laboratory Methods (Complete) data for 2,5-DIMETHYLPHENOL (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

A proposed method for simultaneously determining phenol, cresols, xylenol isomers, and naphthols in urine samples utilizing solid phase excretion and capillary gas chromatography was developed.
/Gas chromatographic determination of urinary phenol conjugates after acid hydrolysis/extractive acetylation./ A simple gas chromatographic procedure for determining phenols in urine was developed. ... Using 10 mg/l spikes of phenol, 2-methylphenol, 3-methylphenol, 4-methylphenol, 2,6-dimethylphenol, 2,5-dimethylphenol, 2,4-dimethylphenol, 3,5-dimethylphenol, 2,3-dimethylphenol, and 3,4-dimethylphenol yielded recoveries of 94.6 to 98.2%. ...

Interactions

A SPONTANEOUSLY DEVELOPING VASOCONSTRICTION IN ISOLATED PERFUSED LUNG AND THE VASOCONSTRICTION CAUSED BY ARTERIALLY INJECTED ATP (50 UG) WERE BOTH INHIBITED BY THE ADDITION TO THE PERFUSATE OF VARIOUS PHENOLS INCLUDING 2,5-XYLENOL.

Dates

Last modified: 08-15-2023

Tropospheric multiphase chemistry of 2,5- and 2,6-dimethylphenols: determination of the mass accommodation coefficients and the Henry's law constants

Pascal Diévart, Lyassine Allou, Florent Louis, Stéphane Le Calvé
PMID: 16633656   DOI: 10.1039/b516193b

Abstract

The uptake of 2,5-dimethylphenol and 2,6-dimethylphenol on aqueous surfaces was measured between 279 and 293 K, using the wetted-wall flow tube technique coupled with UV absorption spectroscopic detection. For both compounds, the uptake coefficients gamma were found to be independent of the KOH scavenger concentration in the range of 0.01 to 1 M (pH > pK(a)) and of the liquid-gas contact times. In addition, the uptake coefficients and the derived mass accommodation coefficients alpha show a negative temperature dependence in the investigated temperature range. The mass accommodation coefficients decrease from 1.1 x 10(-3) to 1.1 x 10(-4), and from 5.4 x 10(-4) to 6.4 x 10(-5) for 2,5-dimethylphenol and 2,6-dimethylphenol, respectively. These results are used to discuss the incorporation of these species into the liquid using the nucleation theory. Henry's law constants (HLC) of both compounds were directly measured using a dynamic equilibrium system based on the water/air equilibrium at the interface within the length of a microporous tube. The measurements were conducted over the range 278-293 K in both deionized water and 35 g L(-1) solution of NaCl. At 293 K and in pure water, HLC were found to be equal to (in units of M atm(-1)): 2,5-dimethylphenol, HLC = (1270 +/- 240); 2,6-dimethylphenol, HLC = (250 +/- 80). All of the values for HLC in 35 g L(-1) salt solution were 5-55% lower than the corresponding values in deionized water, depending on the compound and the temperature. These data (mass accommodation coefficients and Henry's law constants) were then used to estimate the partitioning of these phenolic compounds between gaseous and aqueous phases and the corresponding atmospheric lifetimes under clear sky (tau(gas)) and cloudy conditions (tau(multiphase)) have then been derived. The calculated multiphase lifetimes (in units of hours) are lower than those in gas phase at a cumulus temperature of 283 K (in parentheses): 2,5-dimethylphenol, 2.2 (3.5); 2,6-dimethylphenol, 3.8 (4.2).


Effect of 2,5-dimethylphenol on Ca(2+) movement and viability in PC3 human prostate cancer cells

Jue-Long Wang, Chiang-Ting Chou, Wei-Zhe Liang, Jeng-Hsien Yeh, Chun-Chi Kuo, Chao-Ying Lee, Pochuen Shieh, Daih-Huang Kuo, Fu-An Chen, Chung-Ren Jan
PMID: 27310574   DOI: 10.3109/15376516.2016.1158893

Abstract

The phenolic compound 2,5-dimethylphenol is a natural product. 2,5-Dimethylphenol has been shown to affect rat hepatic and pulmonary microsomal metabolism. However, the effect of 2,5-dimethylphenol on Ca(2+ )signaling and cyotoxicity has never been explored in any culture cells. This study explored the effect of 2,5-dimethylphenol on cytosolic free Ca(2+ )levels ([Ca(2+)]i) and cell viability in PC3 human prostate cancer cells. 2,5-Dimethylphenol at concentrations between 500 μM and 1000 μM evoked [Ca(2+)]i rises in a concentration-dependent manner. This Ca(2+ )signal was inhibited by approximately half by the removal of extracellular Ca(2+). 2,5-Dimethylphenol-induced Ca(2+ )influx was confirmed by Mn(2+)-induced quench of fura-2 fluorescence. Pretreatment with the protein kinase C (PKC) inhibitor GF109203X, nifedipine or the store-operated Ca(2+ )entry inhibitors (econazole or SKF96365) inhibited 2,5-dimethylphenol-induced Ca(2+ )signal in Ca(2+)-containing medium by ∼30%. Treatment with the endoplasmic reticulum Ca(2+ )pump inhibitor thapsigargin in Ca(2+)-free medium abolished 2,5-dimethylphenol-induced [Ca(2+)]i rises. Conversely, treatment with 2,5-dimethylphenol abolished thapsigargin-induced [Ca(2+)]i rises. Inhibition of phospholipase C (PLC) with U73122 reduced 2,5-dimethylphenol-evoked [Ca(2+)]i rises by ∼80%. 2,5-Dimethylphenol killed cells at concentrations of 350-1000 μM in a concentration-dependent fashion. Chelation of cytosolic Ca(2+ )with 1,2-bis(2-aminophenoxy)ethane-N, N, N', N'-tetraacetic acid/AM (BAPTA/AM) did not prevent 2,5-dimethylphenol's cytotoxicity. Together, in PC3 cells, 2,5-dimethylphenol induced [Ca(2+)]i rises that involved Ca(2+ )entry through PKC-regulated store-operated Ca(2+ )channels and PLC-dependent Ca(2+ )release from the endoplasmic reticulum. 2,5-Dimethylphenol induced cytotoxicity in a Ca(2+)-independent manner.


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